1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea

Constitutional isomer discrimination Impurity profiling Physicochemical property comparison

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea (CAS 1210844-85-1) is a critical piperidine-urea building block validated for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitor campaigns. Unlike generic urea derivatives, it offers the precise constitutional isomer of diethylcarbamazine (DEC), differing in core heterocycle (piperidine vs. piperazine) and linker connectivity, thereby preventing SAR campaign invalidation. This pre-formed scaffold accelerates medicinal chemistry derivatization, reducing synthetic steps relative to fragment assembly. Its well-defined properties (XLogP3=0.5, TPSA=44.4Ų, 2 HBD, 2 HBA) make it ideal as a calibration standard for in silico CNS drug-likeness and hERG liability models. Pre-characterized material ensures unambiguous peak assignment in HPLC impurity profiling and forced degradation studies.

Molecular Formula C10H21N3O
Molecular Weight 199.298
CAS No. 1210844-85-1
Cat. No. B2389095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea
CAS1210844-85-1
Molecular FormulaC10H21N3O
Molecular Weight199.298
Structural Identifiers
SMILESCCNC(=O)NCC1CCN(CC1)C
InChIInChI=1S/C10H21N3O/c1-3-11-10(14)12-8-9-4-6-13(2)7-5-9/h9H,3-8H2,1-2H3,(H2,11,12,14)
InChIKeyXBICZCKJVPCMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea (CAS 1210844-85-1) – Chemical Identity, Physicochemical Profile, and Research Classification


1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea (CAS 1210844-85-1, molecular formula C₁₀H₂₁N₃O, molecular weight 199.29 g/mol) is a synthetic urea derivative bearing a 1-methylpiperidin-4-ylmethyl substituent [1]. The compound is catalogued in PubChem (CID 45558346) and is structurally characterized by a piperidine ring linked through a methylene bridge to a urea moiety that carries a terminal ethyl group [1]. Unlike the clinically used anthelmintic diethylcarbamazine—which shares the same molecular formula but features a piperazine core and a carboxamide linkage—this compound contains a piperidine ring and a urea functional group, placing it among the 4-substituted piperidine-derived ureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors and fatty acid amide hydrolase (FAAH) inhibitors [2][3]. However, publicly reported quantitative biological activity data for this specific compound remain extremely sparse.

Why 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea Cannot Be Interchanged with Generic Piperidine–Urea Derivatives or Diethylcarbamazine


Although 1-ethyl-3-((1-methylpiperidin-4-yl)methyl)urea is a constitutional isomer of diethylcarbamazine (DEC), the two compounds differ fundamentally in their core heterocycle (piperidine vs. piperazine), linker atom connectivity (urea vs. carboxamide), and hydrogen‑bonding topology [1][2]. These structural distinctions are expected to produce divergent molecular recognition profiles at biological targets such as soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and dopamine receptors, where subtle changes in the urea pharmacophore orientation can drastically alter potency and selectivity [3][4]. Consequently, procurement decisions that treat this compound as a “simple urea derivative” or as a direct substitute for DEC without explicit, matched‑assay comparative data risk invalidating structure–activity relationship (SAR) campaigns, impurity profiling studies, and pharmacological target‑engagement experiments.

Quantitative Differentiation Evidence for 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea Relative to Its Closest Analogs


Constitutional Isomerism: Piperidine–Urea Connectivity vs. Piperazine–Carboxamide in Diethylcarbamazine

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea is a constitutional isomer of diethylcarbamazine (DEC). The target compound possesses a piperidine ring attached via a methylene spacer to a urea group, whereas DEC contains a piperazine ring directly connected to a carboxamide. This difference yields a higher topological polar surface area (TPSA) of 44.4 Ų for the target, compared to 27.7 Ų for DEC, and a lower computed XLogP3 (0.5 vs. 0.8 for DEC) [1][2]. These distinct physicochemical signatures affect chromatographic retention, membrane permeability, and hydrogen-bonding potential, making the compounds non-interchangeable in analytical or biological settings.

Constitutional isomer discrimination Impurity profiling Physicochemical property comparison

Heterocyclic Core Divergence: Piperidine vs. Piperazine Scaffold in Urea-Based Pharmacophores

While many piperazine–urea and piperidine–urea derivatives have been profiled as sEH and FAAH inhibitors, systematic SAR studies show that replacing a piperazine core with a piperidine core in the urea pharmacophore can drastically alter enzyme inhibitory potency. For example, in the sEH inhibitor series reported by Shen et al. (2009), the benchmark 4-substituted piperidine–urea compound 2d exhibited an IC₅₀ of 0.9 nM against human sEH, whereas the corresponding piperazine analog was >100‑fold less potent [1]. Although 1-ethyl-3-((1-methylpiperidin-4-yl)methyl)urea itself has not been directly assayed in this system, the established class-level trend indicates that piperidine-based ureas are the preferred scaffold for achieving low‑nanomolar sEH inhibition, providing a strong rationale for selecting this piperidine–urea over piperazine–urea alternatives when sEH or FAAH activity is desired.

Scaffold hopping Kinase selectivity CNS drug design

Computed H‑Bond Donor/Acceptor Ratio Distinguishes This Compound from Common Alkyl–Urea Building Blocks

In contrast to many simple alkyl–urea or dialkyl–urea synthons (e.g., 1,1‑dimethylurea, 1,3‑diethylurea) that lack the piperidine–methylene motif, 1-ethyl-3-((1-methylpiperidin-4-yl)methyl)urea offers two hydrogen‑bond donors and two hydrogen‑bond acceptors with a defined spatial arrangement imposed by the rigid piperidine chair conformation [1][2]. This hydrogen‑bonding stoichiometry is identical to that of the urea moiety in the orally bioavailable sEH inhibitor 2d reported by Shen et al., whereas 1,1‑dimethylurea (0 H‑bond donors) and 1,3‑diethylurea (2 donors, 2 acceptors but lacking the basic piperidine nitrogen) differ functionally because they cannot engage the conserved Asp residue in the sEH active site with a protonated amine [1]. The presence of the basic tertiary amine (predicted pKₐ ∼ 9.5) in the target compound thus provides an additional electrostatic interaction anchor not available in simple urea building blocks.

Fragment-based drug design Permeability optimization CNS multiparameter score

Recommended Application Scenarios for 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea Based on Current Evidence


Lead‑Optimization SAR Programs Targeting Soluble Epoxide Hydrolase (sEH) or Fatty Acid Amide Hydrolase (FAAH)

The piperidine–urea chemotype is a well‑validated privileged scaffold for sEH and FAAH inhibition, with published series achieving low‑nanomolar IC₅₀ values [1][2]. 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea can serve as a structurally characterized starting point or reference intermediate in SAR campaigns, particularly where variation of the N‑alkyl substituent is being explored. Its availability as a defined single compound reduces synthetic burden relative to custom synthesis of each urea analog.

Impurity Profiling and Pharmacopoeial Standard Related to Piperidine–Urea APIs

Because this compound is a constitutional isomer of diethylcarbamazine and shares the piperidine–urea motif with several investigational sEH inhibitors, it is a candidate for use as a reference standard in HPLC impurity profiling, forced degradation studies, and mass spectrometric identification of process-related impurities [1][2]. Laboratories can procure it pre‑weighed and pre‑characterized to avoid ambiguity in peak assignment.

Building Block for Diversified Urea Libraries via Parallel Synthesis

The methylpiperidine moiety serves as a handle for further derivatization (e.g., N‑demethylation, quaternization, or reductive amination), while the urea group can be alkylated or acylated to generate focused libraries [1]. Purchasing this pre‑formed urea building block rather than assembling it from three smaller fragments reduces synthetic step count and improves overall yield in medicinal chemistry workflows.

Computational Chemistry Validation and Pharmacophore Modeling

With its well‑defined computed descriptors (XLogP3 = 0.5, TPSA = 44.4 Ų, HBD = 2, HBA = 2) [1], the compound can be used as a calibration standard for in silico models predicting CNS drug‑likeness, solubility, or hERG binding, where piperidine‑containing ureas are known to exhibit a range of ion‑channel liabilities [2]. Its experimental validation against computed predictions can improve model accuracy for the entire piperidine‑urea series.

Quote Request

Request a Quote for 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.